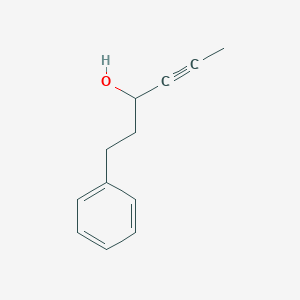

1-Phenyl-4-hexyn-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhex-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXWNTYACJOKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635997 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184577-40-0 | |

| Record name | 1-Phenylhex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Propargyl Alcohols

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-4-hexyn-3-ol via Grignard Reaction

Propargyl alcohols, such as this compound, are highly valuable intermediates in the fields of medicinal chemistry and materials science. The presence of a hydroxyl group adjacent to an alkyne moiety provides a synthetically versatile scaffold, enabling a wide array of subsequent transformations including transition-metal-catalyzed cross-couplings, reductions, and click chemistry reactions. The Grignard reaction stands as a classic, robust, and highly effective method for the construction of these critical C-C bonds, offering a direct route to secondary and tertiary propargyl alcohols.[1]

This guide provides a comprehensive overview of the synthesis of this compound, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for specific experimental choices, and strategies for overcoming common synthetic challenges.

Part 1: Mechanistic Underpinnings and Retrosynthetic Analysis

The core of this synthesis is the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde.[2][3] The retrosynthetic disconnection of the target molecule, this compound, at the newly formed carbon-carbon bond adjacent to the hydroxyl group logically identifies the two key synthons: a nucleophilic propynyl anion equivalent and an electrophilic benzaldehyde.

Caption: Retrosynthetic analysis of this compound.

This analysis dictates a two-stage experimental plan:

-

Formation of the Alkynyl Grignard Reagent: Preparation of 1-propynylmagnesium bromide.

-

Nucleophilic Addition: Reaction of the pre-formed Grignard reagent with benzaldehyde, followed by an aqueous workup.

The Grignard Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition pathway. The carbon atom of the 1-propyne, bonded to the electropositive magnesium, is highly nucleophilic and attacks the electrophilic carbonyl carbon of benzaldehyde.[4] This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. The subsequent acidic workup protonates this intermediate to yield the final secondary alcohol product.[5][6]

Caption: Mechanism of Grignard addition to benzaldehyde.

Part 2: A Validated Experimental Protocol

This protocol is designed for robustness, incorporating best practices to mitigate common side reactions and ensure a high yield of the desired product.

Critical Prerequisite: Anhydrous Conditions

Grignard reagents are potent bases and are highly sensitive to protic sources, including water.[7][8] The presence of moisture will quench the reagent, converting it to an unreactive alkane and reducing the overall yield.[7]

-

Glassware: All glassware must be rigorously dried in an oven at >120 °C for several hours and assembled while hot under a stream of dry, inert gas (nitrogen or argon).

-

Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are mandatory.[4] These aprotic solvents stabilize the Grignard reagent through coordination.[4][9]

-

Reagents: Benzaldehyde should be freshly distilled or from a recently opened bottle to remove any benzoic acid impurity, which would also quench the Grignard reagent.

Stage 1: Preparation of 1-Propynylmagnesium Bromide

A common method for preparing alkynyl Grignard reagents involves the deprotonation of a terminal alkyne using a pre-formed alkyl Grignard reagent, such as ethylmagnesium bromide.[10] The terminal proton of propyne is sufficiently acidic to be removed by the stronger alkyl Grignard base.

Materials & Quantities

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 2.92 g | 0.12 | 1.2 |

| Bromoethane | 108.97 | 10.9 g (7.3 mL) | 0.10 | 1.0 |

| Anhydrous THF | - | 100 mL | - | - |

| Propyne (condensed) | 40.06 | ~4.4 g (~8 mL) | ~0.11 | 1.1 |

Step-by-Step Procedure:

-

Setup: Assemble a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen.

-

Initiation: Place the magnesium turnings in the flask. Add approximately 15 mL of anhydrous THF. In the dropping funnel, prepare a solution of bromoethane in 40 mL of anhydrous THF. Add ~5 mL of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and cloudiness.[11] If initiation is delayed, gentle warming with a heat gun or the addition of a small iodine crystal can be used.[6][12]

-

Grignard Formation: Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.[12] This forms a greyish solution of ethylmagnesium bromide.

-

Alkynyl Grignard Formation: Cool the solution to 0 °C in an ice bath. Slowly bubble condensed propyne gas through the solution via a cannula for approximately 30-45 minutes. The reaction is an acid-base reaction and is typically rapid.

Stage 2: Reaction with Benzaldehyde and Work-up

Materials & Quantities

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1-Propynylmagnesium Bromide | ~143.26 | ~0.10 mol in THF | 0.10 | 1.0 |

| Benzaldehyde | 106.12 | 10.1 g (9.7 mL) | 0.095 | 0.95 |

| Anhydrous THF | - | 50 mL | - | - |

| Sat. aq. NH₄Cl | - | ~100 mL | - | - |

| Diethyl Ether | - | ~150 mL | - | - |

Step-by-Step Procedure:

-

Aldehyde Addition: Maintain the 1-propynylmagnesium bromide solution at 0 °C. Dissolve the benzaldehyde in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent.[12][13] Maintaining a low temperature is crucial to minimize side reactions like enolization or reduction.[13]

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the benzaldehyde spot has disappeared.[14]

-

Quenching: Cool the reaction flask back to 0 °C in an ice-water bath. This step is critical to control the highly exothermic quenching process.[13][15] Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.[12][15] This protonates the magnesium alkoxide to the desired alcohol and precipitates magnesium salts, which are easier to remove than the emulsion often formed with strong acids.[15]

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the product. Extract the aqueous layer two more times with diethyl ether (e.g., 3 x 50 mL) to maximize recovery.[14][15]

-

Washing & Drying: Combine all organic extracts. Wash the combined organic layer with saturated aqueous sodium chloride (brine).[15] This helps remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a light-colored oil, can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Part 3: Troubleshooting and Side Reaction Mitigation

A successful synthesis requires an awareness of potential competing pathways.

-

Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide.[7][13] To prevent this, ensure slow addition of the halide during Grignard formation to maintain a low concentration.[7]

-

Enolization: If the aldehyde has acidic alpha-protons, the Grignard can act as a base, leading to enolate formation instead of nucleophilic addition.[1][13] While benzaldehyde lacks alpha-protons, this is a key consideration for other substrates. Performing the reaction at low temperatures favors the desired addition pathway.[13]

-

Reduction: Some Grignard reagents can reduce the aldehyde to an alcohol by transferring a beta-hydride. This is more common with sterically hindered reagents and substrates.[1] Using 1-propynylmagnesium bromide, this is not a major concern.

Caption: High-level experimental workflow for the synthesis.

References

- Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. BenchChem.

- Synthesis of propenyl magnesium bromide. PrepChem.com.

- Synthesis of Propynyl magnesium bromide. PrepChem.com.

- Grignard Synthesis of Secondary Alcohols. BenchChem.

- Synthesis of Secondary Alcohols via Grignard Reaction with 2,3-Dibromobenzaldehyde. BenchChem.

- The Grignard Reaction Mechanism. Chemistry Steps.

- Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace.

- n-Propylmagnesium bromide. Wikipedia.

- Grignard Reaction. Organic Chemistry Portal.

- Reactions of Grignard Reagents. Master Organic Chemistry.

- Grignard Reaction Mechanism. BYJU'S.

- Grignard Reaction. Web Pages.

- How does Grignard reagent react with alkyne? Quora.

- Grignard Reaction, Mechanism, Reagent and Che

- The Grignard Reaction. Unknown Source.

- A Comparative Guide to the Synthesis of 1-Hexyn-3-OL: Efficiency and Protocols. BenchChem.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor.

- Side reactions in the synthesis of 1-Phenylhexan-3-ol and their prevention. BenchChem.

- Synthesis of Alcohols; Grignard Addition. YouTube.

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. leah4sci.com [leah4sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Chiral Propargylic Alcohols

An In-Depth Technical Guide to the Enantioselective Synthesis of 1-Phenyl-4-hexyn-3-ol

Chiral propargylic alcohols are foundational building blocks in modern organic synthesis. Their unique bifunctionality, possessing both a stereogenic carbinol center and a synthetically versatile alkyne moiety, makes them invaluable precursors for the synthesis of complex molecules, including pharmaceuticals, natural products, and fine chemicals.[1][2][3] The target molecule of this guide, this compound, embodies this utility, serving as a key intermediate where the phenyl group provides a scaffold for further elaboration and the propynyl group can undergo a myriad of transformations such as click chemistry, reduction, or further carbon-carbon bond formations.

The central challenge in synthesizing such molecules lies in controlling the absolute stereochemistry at the newly formed secondary alcohol. Direct enantioselective addition of a terminal alkyne to an aldehyde is the most atom-economical and elegant approach.[4] This guide provides a comprehensive overview of the state-of-the-art catalytic systems for achieving this transformation with high enantioselectivity, focusing specifically on the synthesis of this compound from 3-phenylpropanal and 1-propyne.

Comparative Analysis of Leading Catalytic Systems

The asymmetric alkynylation of aldehydes has been a subject of intense research, leading to the development of several highly effective catalytic systems. The choice of catalyst is paramount and depends on factors such as substrate scope, operational simplicity, cost, and scalability. While numerous methods exist, most successful strategies rely on the in-situ formation of a chiral metal-acetylide complex that delivers the alkyne to one face of the coordinated aldehyde.

The table below summarizes key methodologies applicable to the synthesis of chiral propargylic alcohols.

| Catalyst System | Chiral Ligand / Additive | Key Features | Typical ee (%) |

| Zinc (II) Triflate | (+)-N-Methylephedrine | Operationally simple, tolerant to air and moisture, commercially available components.[5][6] | 90-99% |

| Dinuclear Zinc | Proline-derived Amino Alcohol | Broad substrate scope for both alkyne and aldehyde; high reactivity and selectivity.[1][3] | 90-99% |

| Indium (III) / BINOL | (S)-BINOL | Bifunctional catalyst activates both the alkyne and aldehyde; effective for aliphatic and aromatic aldehydes.[7] | 83->99% |

| Corey-Bakshi-Shibata (CBS) Related Systems | Chiral Oxazaborolidine | Boron-based Lewis acid activates the aldehyde for attack by an alkynylborane species.[8][9] | >90% |

| Organocatalysis | Chiral Phosphoramide | Metal-free approach; relies on Brønsted acid catalysis to generate a carbocationic intermediate.[10][11] | ~90% |

Mechanistic Deep Dive: The Dinuclear Zinc-Proline Catalyst

A particularly robust and versatile method for the enantioselective alkynylation of aldehydes employs a dinuclear zinc catalyst derived from L-proline.[1][3] This system's success stems from a well-organized transition state where two zinc atoms cooperate to activate both the nucleophile (alkyne) and the electrophile (aldehyde).

Causality Behind the Mechanism:

-

Catalyst Formation: The chiral amino alcohol ligand reacts with two equivalents of an organozinc reagent (e.g., Et₂Zn) to form a bimetallic zinc-alkoxide complex.

-

Acetylide Generation: The terminal alkyne is deprotonated by the zinc complex to generate a zinc alkynylide, which bridges the two metal centers.

-

Aldehyde Coordination: The aldehyde coordinates to the more sterically accessible and Lewis acidic zinc atom. The chiral environment established by the proline-derived ligand dictates the orientation of this coordination.

-

Enantioselective C-C Bond Formation: The alkynyl group is transferred intramolecularly to one specific face of the aldehyde carbonyl, setting the crucial stereocenter. This step is favored due to a highly organized, chair-like transition state that minimizes steric interactions.

-

Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product can then be protonated during workup or undergo transmetalation with another molecule of zinc alkynylide to release the product and regenerate the active catalyst for the next cycle.[1]

Below is a visualization of the proposed catalytic cycle.

Sources

- 1. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 6. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 10. Asymmetric Synthesis of Chiral 1,4-Enynes through Organocatalytic Alkenylation of Propargyl Alcohols with Trialkenylboroxines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of 1-Phenyl-4-hexyn-3-ol using Advanced NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical logic required to unambiguously determine the structure of 1-phenyl-4-hexyn-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, delving into the causality behind experimental choices and the synergistic power of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We present field-proven protocols, detailed data interpretation, and visual workflows to create a self-validating system for structural confirmation, grounded in authoritative spectroscopic principles.

Introduction: The Molecule and the Method

This compound (C₁₂H₁₄O, MW: 174.24 g/mol ) is a chiral propargyl alcohol featuring a phenyl ring, an alkyl chain, a hydroxyl group, and an internal alkyne.[1] Its distinct functional groups create a unique magnetic environment for each nucleus, making it an excellent candidate for a detailed NMR analysis. The elucidation of such a structure is not merely an academic exercise; it is a critical step in chemical synthesis, quality control, and the development of new chemical entities where absolute structural certainty is paramount.

NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to map out the carbon-hydrogen framework of a molecule. By employing a suite of experiments, we can piece together the molecular puzzle, identifying individual spin systems and connecting them through covalent bonds to build the final, validated structure.

The Experimental Foundation: Protocol and Causality

Protocol: NMR Sample Preparation

A robust and reproducible protocol ensures the acquisition of high-resolution spectra free from artifacts.

Methodology:

-

Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[2] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[3]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals and to provide a deuterium signal for the spectrometer's field-frequency lock system.[2][4]

-

Dissolution & Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the vial. A homogeneous solution is critical for achieving sharp, well-resolved NMR signals.[5]

-

Filtering and Transfer: Draw the solution into a clean glass Pasteur pipette plugged with a small amount of cotton or glass wool. Filter the solution directly into a high-quality, 5 mm NMR tube to remove any particulate matter. Solid particles disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[2][5]

-

Internal Standard (Optional): For precise chemical shift referencing, one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃ can be added. TMS is chemically inert and its protons provide a sharp singlet defined as 0.00 ppm.[6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[5]

Protocol: NMR Data Acquisition

The choice of acquisition parameters is a balance between sensitivity, resolution, and experimental time. The parameters below are optimized for small molecules of this type on a 400 MHz spectrometer.

| Parameter | ¹H NMR (zg30) | ¹³C NMR (zgpg30) | DEPT-135 | 2D Experiments (COSY, HSQC, HMBC) |

| Pulse Angle | 30-45° | 30° | 135° | As per standard pulse programs |

| Spectral Width | ~15 ppm | ~240 ppm | ~240 ppm | Optimized automatically |

| Acquisition Time (AQ) | ~4.0 s | ~1.0-1.5 s | ~1.0 s | ~0.1-0.25 s (t₂) |

| Relaxation Delay (D1) | 1.0-2.0 s | 2.0 s | 2.0 s | 1.0-2.0 s |

| Number of Scans (NS) | 16 | ≥1024 | 256 | 2-8 per increment |

Causality Behind Parameter Choices:

-

Pulse Angle: A smaller pulse angle (e.g., 30° or 45°) instead of 90° allows for a shorter relaxation delay, as the longitudinal magnetization is not fully saturated. This significantly reduces the total experiment time without sacrificing much signal intensity per scan, which is particularly important for quantitative measurements and lengthy ¹³C acquisitions.[7]

-

Acquisition Time (AQ): A longer acquisition time yields better digital resolution, allowing for more accurate determination of coupling constants. An AQ of ~4s for ¹H NMR provides excellent resolution for small molecules.[7]

-

Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium before the next pulse. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time. For routine qualitative spectra, a delay of 1-2 seconds is a good compromise.[8]

Workflow for Structural Elucidation

The logical flow from broad surveillance (1D spectra) to specific connectivity mapping (2D spectra) is crucial for an efficient and accurate analysis.

Caption: Logical workflow for NMR-based structural elucidation.

Analysis of 1D NMR Spectra

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum provides the initial overview of the proton framework, revealing the number of unique proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Structure Fragment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

|---|---|---|---|---|---|

| H_aryl | Ph -CH₂- | 5H | 7.20 - 7.40 | Multiplet (m) | Typical range for monosubstituted benzene ring protons.[9] |

| H1 | Ph-CH₂ -CH₂- | 2H | ~2.85 | Triplet (t) | Benzylic protons are deshielded. Coupled to adjacent H2 protons. |

| H2 | -CH₂-CH₂ -CH(OH)- | 2H | ~1.95 | Multiplet (m) | Aliphatic protons coupled to both H1 and H3. |

| H3 | -CH (OH)-C≡C- | 1H | ~4.52 | Multiplet (m) | Carbinol proton deshielded by the hydroxyl group and alkyne. |

| H6 | -C≡C-CH₃ | 3H | ~1.85 | Doublet (d) | Propargylic methyl protons. Shows long-range (⁴J) coupling to H3.[10] |

| OH | -CH(OH )- | 1H | Variable (e.g., 2.0-3.5) | Broad Singlet (br s) | Chemical shift is concentration and temperature-dependent; proton exchange broadens the signal. |

¹³C NMR and DEPT: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[3]

Predicted ¹³C NMR and DEPT Data for this compound (in CDCl₃)

| Carbon Label | Structure Fragment | Predicted δ (ppm) | DEPT-90 | DEPT-135 | Rationale |

|---|---|---|---|---|---|

| C_ipso | C -CH₂- (in Phenyl) | ~141 | Absent | Absent | Quaternary aromatic carbon attached to the alkyl chain. |

| C_aryl | CH (in Phenyl) | 126 - 129 | Positive | Positive | Standard range for aromatic CH carbons. |

| C1 | Ph-CH₂ - | ~38 | Absent | Negative | Benzylic methylene carbon. |

| C2 | -CH₂-CH₂ -CH(OH)- | ~31 | Absent | Negative | Aliphatic methylene carbon. |

| C3 | -CH (OH)- | ~63 | Positive | Positive | Carbinol carbon, deshielded by the electronegative oxygen. |

| C4 & C5 | -C ≡C - | 79 - 85 | Absent | Absent | sp-hybridized alkyne carbons.[11] |

| C6 | -C≡C-CH₃ | ~4 | Absent | Positive | Aliphatic methyl carbon. |

The combination of the ¹³C and DEPT spectra allows for a definitive count of each type of carbon, providing a powerful constraint for structure assembly. For instance, the two negative signals in the DEPT-135 spectrum immediately confirm the presence of two CH₂ groups.

Analysis of 2D NMR Spectra: Assembling the Pieces

While 1D spectra provide the parts list, 2D spectra provide the instruction manual, revealing how those parts are connected.

¹H-¹H COSY: Mapping Contiguous Proton Systems

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. Off-diagonal cross-peaks connect coupled protons, allowing us to trace out spin systems.

Caption: Expected ¹H-¹H COSY correlations.

From the COSY spectrum, we would expect a strong cross-peak between H1 and H2, and between H2 and H3. This confirms the Ph-CH₂(1)-CH₂(2)-CH(3) fragment. A much weaker cross-peak might be observed between H3 and H6, hinting at the proximity of the methyl group to the carbinol proton.

¹H-¹³C HSQC: Linking Protons to their Carbons

HSQC (Heteronuclear Single Quantum Coherence) generates a cross-peak for every proton that is directly attached to a carbon atom. It is the definitive experiment for assigning which proton resides on which carbon.[12] This allows us to merge the information from the ¹H and ¹³C assignments. For example, the proton signal at ~2.85 ppm (H1) will show a correlation to the carbon signal at ~38 ppm (C1).

¹H-¹³C HMBC: The Key to Long-Range Connectivity

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J). This allows us to connect the spin systems identified by COSY.

Caption: Key expected ²J and ³J HMBC correlations.

Key HMBC Correlations for Structural Proof:

-

H1 to C_ipso: This correlation definitively links the ethyl chain to the phenyl ring.

-

H3 to C4 and C5: These correlations connect the carbinol carbon (C3) to the alkyne functional group.

-

H6 to C4 and C5: This confirms that the methyl group is attached to the alkyne, completing the structure.

Conclusion: A Synthesized and Self-Validating Proof

By systematically acquiring and interpreting a suite of NMR experiments, the structure of this compound can be determined with an exceptionally high degree of confidence. The ¹H and ¹³C spectra provide the fundamental census of atoms, while DEPT assigns their type. COSY connects the adjacent protons into fragments, HSQC pairs each proton with its parent carbon, and finally, HMBC provides the critical long-range correlations that unambiguously piece the fragments together. This multi-faceted approach, rooted in rigorous experimental protocol and logical deduction, exemplifies the power of modern NMR spectroscopy as an indispensable tool in chemical science.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bone, R. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

TopSpin 1D Acquisition Guide. (2018). 1D Acquisition. Retrieved from [Link]

-

University of York. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). DEPT 13C NMR Spectra. Retrieved from [Link]

-

University of Cambridge. (n.d.). Additional NMR analysis connections through bonds and space. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. organomation.com [organomation.com]

- 7. books.rsc.org [books.rsc.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. chemistry.tcd.ie [chemistry.tcd.ie]

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenyl-4-hexyn-3-ol

This guide provides a detailed technical analysis of the spectroscopic data for 1-Phenyl-4-hexyn-3-ol, with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Introduction

This compound is a propargylic alcohol derivative featuring a phenyl group, a carbon-carbon triple bond, and a secondary alcohol. The precise structural elucidation of such molecules is paramount in synthetic chemistry and drug discovery to confirm identity, purity, and stereochemistry. NMR spectroscopy is an unparalleled tool for providing detailed atomic-level structural information. This guide will delve into the experimental and interpretative aspects of ¹H and ¹³C NMR for this compound, offering insights into the rationale behind experimental choices and a thorough analysis of the spectral data.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following numbering scheme is adopted for this compound:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines a robust methodology for obtaining ¹H and ¹³C NMR data for compounds like this compound.

Sample Preparation

-

Analyte Preparation : Weigh approximately 10-20 mg of purified this compound for ¹H NMR and 50-75 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

-

Sample Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse sequence (e.g., zg30).

-

Number of Scans : 16 to 32 scans are typically sufficient for good signal-to-noise ratio.

-

Acquisition Time : Approximately 3-4 seconds.

-

Relaxation Delay : A 1-2 second delay between scans ensures full relaxation of the protons.

-

Spectral Width : A spectral width of -2 to 12 ppm is adequate to cover the expected chemical shifts.

¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., zgpg30).

-

Number of Scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : A 2-second relaxation delay is recommended.

-

Spectral Width : A spectral width of 0 to 220 ppm will encompass the chemical shifts of all carbon atoms in the molecule.

Caption: Workflow for NMR-based structural elucidation.

Spectroscopic Data for this compound

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6' | ~0.98 | Triplet (t) | 3H | ~7.4 |

| H-5' | ~1.55 | Sextet | 2H | ~7.4 |

| H-1' | ~2.45 | Doublet of Doublets (dd) | 2H | ~6.8, ~5.2 |

| OH | ~2.8 (variable) | Broad Singlet (br s) | 1H | N/A |

| H-3 | ~4.45 | Triplet (t) | 1H | ~6.0 |

| H-2', H-3', H-4' | ~7.30 - 7.45 | Multiplet (m) | 5H | N/A |

¹³C NMR Spectral Data (Predicted and Analog-Based)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6' | ~13.7 |

| C-5' | ~24.8 |

| C-1' | ~38.5 |

| C-3 | ~63.5 |

| C-4 | ~80.5 |

| C-5 | ~88.0 |

| C-1" | ~123.0 |

| C-2", C-6" | ~128.3 |

| C-3", C-5" | ~128.8 |

| C-4" | ~131.7 |

In-depth Spectral Interpretation

Analysis of the ¹H NMR Spectrum

-

Aliphatic Region (0.9 - 2.5 ppm) : The upfield region of the spectrum corresponds to the aliphatic protons. The triplet at approximately 0.98 ppm is characteristic of a terminal methyl group (H-6') coupled to the adjacent methylene group (H-5'). The sextet around 1.55 ppm arises from the H-5' methylene protons, which are coupled to both the H-6' methyl protons and the H-1' methylene protons. The signal for the H-1' methylene protons at ~2.45 ppm appears as a doublet of doublets due to coupling with the adjacent methine proton (H-3) and long-range coupling with the acetylenic proton.

-

Hydroxyl Proton (variable) : The hydroxyl proton signal is typically observed as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. A D₂O exchange experiment can confirm this peak, as the proton will be replaced by deuterium, causing the signal to disappear.[1]

-

Propargylic Methine Proton (H-3) : The proton on the carbon bearing the hydroxyl group (H-3) is significantly deshielded by the electronegative oxygen atom and the anisotropy of the alkyne, appearing as a triplet at ~4.45 ppm. The triplet multiplicity arises from coupling with the adjacent H-1' methylene protons.

-

Aromatic Region (7.30 - 7.45 ppm) : The multiplet in this downfield region is characteristic of the protons on the phenyl ring. The overlapping signals correspond to the ortho, meta, and para protons.

Analysis of the Predicted ¹³C NMR Spectrum

-

Aliphatic Carbons (13 - 40 ppm) : The signals for the terminal methyl carbon (C-6'), and the two methylene carbons (C-5' and C-1') are expected in the upfield region. The chemical shifts are influenced by their proximity to the functional groups.

-

Carbinol Carbon (C-3) : The carbon attached to the hydroxyl group (C-3) is expected to resonate around 63.5 ppm. This downfield shift is a direct result of the deshielding effect of the electronegative oxygen atom.[2]

-

Alkynyl Carbons (C-4 and C-5) : The sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm.[3] The two distinct signals at approximately 80.5 and 88.0 ppm are assigned to C-4 and C-5.

-

Aromatic Carbons (123 - 132 ppm) : The six carbons of the phenyl ring will give rise to four signals due to symmetry. The quaternary carbon (C-1") will be the most deshielded among the aromatic carbons. The other signals correspond to the ortho, meta, and para carbons.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By combining experimental data with well-established principles of NMR spectroscopy and data from analogous structures, a detailed and reliable structural characterization can be achieved. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is crucial for the unambiguous identification and analysis of this and similar organic molecules.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Phenyl-4-hexyn-3-ol

This guide provides a comprehensive technical overview of the infrared (IR) and mass spectrometry (MS) analysis of 1-Phenyl-4-hexyn-3-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the spectroscopic behavior of this molecule, presents detailed experimental protocols, and interprets the resulting data to elucidate its structural features.

Introduction

This compound is a secondary alcohol containing both a phenyl group and an internal alkyne. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. Accurate and unambiguous characterization of this molecule is paramount for its application in research and development. Infrared spectroscopy and mass spectrometry are powerful analytical techniques that provide critical information about the functional groups present and the overall molecular structure and connectivity. This guide will delve into the principles and practical application of these techniques for the analysis of this compound.

Molecular Structure and Spectroscopic Overview

A logical workflow for the spectroscopic analysis of this compound begins with an understanding of its constituent functional groups and their expected spectroscopic signatures.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For this compound, we anticipate characteristic peaks for the hydroxyl group, the carbon-carbon triple bond, the phenyl group, and various C-H bonds.

Expected Infrared Absorption Bands

The key to interpreting the IR spectrum of this compound lies in recognizing the distinct absorption regions for its functional moieties.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3650 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[1][2] |

| C-O Stretch | 1150 - 1075 | Moderate to Strong | The position indicates a secondary alcohol.[3] | |

| Alkyne (C≡C) | C≡C Stretch | 2260 - 2100 | Weak to Medium | For internal alkynes, this peak can be weak or absent if the molecule is symmetrical.[1][2] |

| Aromatic (Phenyl) | C-H Stretch | 3100 - 3000 | Weak to Medium | |

| C=C Stretch | 1600 - 1450 | Medium to Weak | A series of peaks is often observed. | |

| Aliphatic (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum

Objective: To obtain a high-quality infrared spectrum of this compound for functional group identification.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for thin-film analysis

Procedure:

-

Sample Preparation:

-

ATR: Place a single drop of neat this compound directly onto the ATR crystal.

-

Thin Film (Salt Plates): Place a small drop of the neat liquid on one salt plate and gently press the second plate on top to create a thin, uniform film.

-

-

Background Collection: Run a background spectrum with no sample present to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.

-

Sample Analysis:

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering insights into its structure. For this compound, we expect to observe a molecular ion peak and characteristic fragment ions resulting from predictable cleavage pathways.

Predicted Mass Spectrum and Fragmentation Patterns

The molecular weight of this compound (C₁₂H₁₄O) is 174.24 g/mol .[4] In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 174. However, for alcohols, this peak can be weak or absent due to facile fragmentation.[5][6][7][8]

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[6][8]

-

Cleavage of the ethyl group (loss of C₂H₅•) would result in a fragment at m/z 145.

-

Cleavage of the phenylethynyl group (loss of C₈H₅•) would result in a fragment at m/z 73.

-

-

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation of alcohols, which would produce a peak at m/z 156 (M-18).[5][8]

-

Benzylic Cleavage: The phenyl group can stabilize an adjacent positive charge, leading to cleavage at the benzylic position.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Typical GC-MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

-

Source Temperature: ~230 °C

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

Data Acquisition: The sample will be vaporized, separated by the GC column, and then ionized and fragmented in the mass spectrometer. The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Propose fragmentation mechanisms to account for the observed peaks.

-

Summary of Spectroscopic Data

| Technique | Feature | Expected Observation | Significance |

| Infrared Spectroscopy | Broad peak at ~3400 cm⁻¹ | O-H stretch | Presence of a hydroxyl group |

| Weak to medium peak at ~2230 cm⁻¹ | C≡C stretch | Presence of an internal alkyne | |

| Peaks at ~3050 and 1600-1450 cm⁻¹ | Aromatic C-H and C=C stretches | Presence of a phenyl group | |

| Strong peak at ~1100 cm⁻¹ | C-O stretch | Confirms secondary alcohol | |

| Mass Spectrometry | Molecular ion at m/z 174 | M⁺ peak | Confirms molecular weight |

| Fragment at m/z 156 | M-18 | Loss of water | |

| Fragment at m/z 145 | M-29 | α-cleavage (loss of ethyl) | |

| Fragment at m/z 73 | M-101 | α-cleavage (loss of phenylethynyl) |

Conclusion

The combined application of infrared and mass spectrometry provides a powerful and complementary approach to the structural elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups—hydroxyl, internal alkyne, and phenyl—while mass spectrometry establishes the molecular weight and provides evidence for the connectivity of these groups through characteristic fragmentation patterns. This comprehensive analysis ensures the identity and purity of the compound, which is essential for its use in further scientific endeavors.

References

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

ChemSynthesis. (2025, May 20). (1E)-1-phenyl-1-hexen-4-yn-3-ol. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Friedel, R. A., Shultz, J. L., & Sharkey, A. G. (1956). Mass Spectra of Alcohols. Analytical Chemistry, 28(6), 926–934. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

The Organic Chemistry Tutor. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. YouTube. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

-

PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. [Link]

Sources

- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 1-Phenyl-1-hexyn-3-ol | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Physical and chemical properties of 1-Phenyl-4-hexyn-3-OL.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-4-hexyn-3-ol

Foreword: A Note to the Modern Researcher

In the landscape of contemporary chemical research and pharmaceutical development, a profound understanding of a molecule's fundamental characteristics is the bedrock of innovation. This guide is crafted for the discerning scientist and researcher, providing a comprehensive technical overview of this compound. We move beyond a simple recitation of data, aiming to deliver a cohesive narrative that intertwines the what with the why. The experimental protocols and data presented herein are curated to not only inform but also to empower your research endeavors. As we delve into the physicochemical properties, synthetic pathways, and reactive nature of this versatile molecule, we invite you to approach this guide not as a static document, but as a dynamic tool to fuel your next discovery.

Molecular Structure and Physicochemical Profile

This compound is a secondary alcohol containing both a phenyl group and an internal alkyne. This unique combination of functional groups dictates its physical properties and chemical reactivity.

1.1. Structural and Molecular Data

The fundamental identity of this compound is established by its molecular formula and structure. These parameters are crucial for stoichiometric calculations in synthesis and for interpretation of spectral data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O | ChemSpider |

| Molecular Weight | 174.24 g/mol | ChemSpider |

| IUPAC Name | This compound | N/A |

| CAS Number | 16344-48-8 | ChemSpider |

| Canonical SMILES | CCC#CC(O)CC1=CC=CC=C1 | ChemSpider |

| InChI | InChI=1S/C12H14O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8,12-13H,10H2,1-2H3 | ChemSpider |

1.2. Predicted Physical Properties

Predictive models, based on the molecule's structure, provide valuable estimations of its physical properties. These values are essential for planning experiments, particularly in areas of purification and formulation.

| Property | Predicted Value | Notes |

| Boiling Point | 276.9±35.0 °C (at 760 mmHg) | Prediction based on ACD/Labs software. |

| Flash Point | 108.3±20.0 °C | Prediction based on ACD/Labs software. |

| Density | 1.0±0.1 g/cm³ | Prediction based on ACD/Labs software. |

| pKa | 14.26±0.20 | Prediction based on ACD/Labs software; refers to the hydroxyl proton. |

Synthesis and Reactivity

The synthesis of this compound typically involves the coupling of an organometallic reagent with an appropriate aldehyde. Its reactivity is dominated by the hydroxyl and alkyne functional groups.

2.1. Retrosynthetic Analysis and Common Synthetic Approach

A common and effective method for the synthesis of propargyl alcohols like this compound is the nucleophilic addition of an alkynyl metal species to an aldehyde. A logical retrosynthetic disconnection breaks the bond between the carbinol carbon and the alkyne.

Caption: Retrosynthetic analysis of this compound.

2.2. General Synthetic Workflow

The forward synthesis involves the deprotonation of 1-butyne to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of phenylacetaldehyde.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

3.1. Synthesis of this compound

Materials:

-

1-Butyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Phenylacetaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen.

-

Formation of Lithium Butynylide: Cool the flask to 0 °C using an ice bath. Add a solution of 1-butyne in anhydrous ether. To this, add a solution of n-BuLi in hexanes dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C.

-

Aldehyde Addition: Add a solution of phenylacetaldehyde in anhydrous ether dropwise to the lithium butynylide solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel.

3.2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized this compound.

Instrumentation and Reagents:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Synthesized this compound

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the phenyl, ethyl, hydroxyl, and alkynyl protons and carbons.

Safety and Handling

As with any chemical substance, proper safety precautions are paramount when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

A Technical Guide to the Nomenclature and Identification of 1-Phenyl-4-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise molecular identification is a foundational pillar of chemical research and drug development. An unambiguous, systematic name prevents costly errors, ensures reproducibility, and facilitates clear communication within the global scientific community. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 1-Phenyl-4-hexyn-3-ol (CAS No. 184577-40-0). We will deconstruct its systematic name, explore known synonyms, and address stereochemical considerations. This document serves as a definitive reference for professionals requiring absolute certainty in the identification and sourcing of this specific chemical entity.

Introduction: The Critical Role of Systematic Nomenclature

In the intricate landscape of organic synthesis and medicinal chemistry, the structure of a molecule is inextricably linked to its function. A minor positional change of a functional group can transform a potent therapeutic agent into an inert or even toxic substance. The IUPAC system of nomenclature was established to create a universal, rule-based language for describing chemical structures, eliminating the ambiguity of common or trivial names that can vary regionally or historically. For a multifunctional compound like this compound, which contains an alcohol, an alkyne, and a phenyl ring, a rigorous application of these rules is paramount.

Deconstruction of the IUPAC Name: this compound

The systematic name "this compound" is derived by a logical, step-wise analysis of the molecule's structure according to established IUPAC priorities.

Identifying the Principal Functional Group and Parent Chain

The IUPAC system ranks functional groups in a hierarchy to determine the parent structure and the suffix of the name.[1] In this molecule, the hydroxyl (-OH) group has higher priority than the alkyne (carbon-carbon triple bond) and the phenyl substituent.[2] Consequently, the compound is named as an alcohol, and its suffix is "-ol".[3]

The next step is to identify the longest continuous carbon chain that contains the carbon atom bonded to the principal functional group (the -OH group). In this case, it is a six-carbon chain, which forms the basis of the parent name "hexanol".

Numbering the Parent Chain

The parent chain must be numbered to assign locants (positional numbers) to the functional groups and substituents. The rule of priority dictates that the principal functional group receives the lowest possible number.[4] To achieve this, we number the six-carbon chain starting from the end closer to the hydroxyl group:

This numbering scheme places the hydroxyl group at position 3. Numbering from the other direction would place it at position 4, which is incorrect.

Locating and Naming Substituents

With the chain correctly numbered, we identify and locate all other features:

-

Alkyne Group: The triple bond begins at carbon 4. Its presence is indicated by changing the parent name from "hexan-" to "hexyn-". The position is specified, leading to "hex-4-yn-3-ol". Note that modern IUPAC convention places the locant immediately before the feature it describes ("hex-4-yn-3-ol") rather than the older style ("4-hexyn-3-ol").[5]

-

Phenyl Group: A phenyl group (C₆H₅) is attached to carbon 1. This is named as a prefix: "1-Phenyl".

Assembling the Full Systematic Name

Combining these elements in the standard order (substituents, parent chain, principal functional group) yields the full, unambiguous IUPAC name: 1-Phenyl-hex-4-yn-3-ol . The commonly encountered name "this compound" is an older but still widely understood variant.

Stereochemistry and Chirality

A crucial aspect of this molecule's identity is its chirality. The carbon atom at position 3 (C3) is bonded to four different groups:

-

A hydrogen atom (implied)

-

A hydroxyl group (-OH)

-

A 1-propynyl group (-C≡C-CH₃)

-

A 2-phenylethyl group (-CH₂-CH₂-Ph)

Because C3 is a stereocenter, this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Phenyl-4-hexyn-3-ol and (S)-1-Phenyl-4-hexyn-3-ol.[6] In drug development, different enantiomers can have vastly different pharmacological and toxicological profiles.[6] Unless a specific stereoisomer is indicated, the name "this compound" typically refers to a racemic mixture (a 50:50 mix of R and S enantiomers). The synthesis and separation of these specific enantiomers require specialized techniques such as asymmetric synthesis or chiral resolution.[7]

Synonyms and Identifiers

In research and commerce, several names and identifiers may be used for this compound. Cross-referencing these is essential for comprehensive literature searches and accurate procurement.

| Identifier Type | Value | Source |

| IUPAC Preferred Name | 1-Phenylhex-4-yn-3-ol | IUPAC Convention |

| Common Name | This compound | - |

| CAS Registry Number | 184577-40-0 | [8][9][10] |

| Alternative Name | α-1-Propynylbenzenepropanol | [9] |

| Molecular Formula | C₁₂H₁₄O | [8][9] |

| Molecular Weight | 174.24 g/mol | [8] |

Other identifiers found in databases include: DTXSID00635997, AKOS025294777, and FT-0673780.[10]

Logical Workflow for Nomenclature Assignment

The process of assigning the correct IUPAC name to a chemical structure follows a clear, hierarchical decision-making process. The following diagram illustrates this workflow as applied to this compound.

Caption: IUPAC Nomenclature Decision Workflow for this compound.

Conclusion

The systematic name 1-Phenyl-hex-4-yn-3-ol , and its common variant this compound, precisely describes a chiral secondary alcohol with a hexynyl backbone and a terminal phenyl substituent. Understanding the rigorous, priority-based rules of IUPAC nomenclature is not merely an academic exercise; it is a fundamental requirement for ensuring accuracy, safety, and reproducibility in research and development. By using this systematic name and cross-referencing with the CAS number (184577-40-0), professionals can confidently identify, source, and communicate about this specific chemical entity, mitigating the risk of ambiguity and error.

References

-

A&J Pharmtech. (n.d.). This compound suppliers USA. A&J Pharmtech. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkynes. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.1: Naming Alcohols and Phenols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Alcohols with Practice Problems. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 6). Nomenclature of Alcohol, Phenol, and Ethers. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. This compound suppliers USA [americanchemicalsuppliers.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Phenyl-4-hexyn-3-ol: Commercial Availability, Purity, and Synthetic Protocols

Introduction

1-Phenyl-4-hexyn-3-ol (CAS No: 184577-40-0) is a specialized secondary alcohol containing both a phenyl and a terminal alkyne functional group.[1] Its molecular formula is C₁₂H₁₄O, with a molecular weight of approximately 174.24 g/mol .[2][3] This unique structure makes it a valuable intermediate and building block in various fields of organic synthesis, including medicinal chemistry and materials science. The presence of a hydroxyl group and a reactive alkyne moiety allows for a wide range of chemical transformations, such as oxidation, esterification, and nucleophilic substitution reactions.[1] This guide provides a detailed overview of its commercial availability, typical purity levels, plausible synthetic routes, and essential characterization and handling protocols for researchers, scientists, and professionals in drug development.

Commercial Availability and Purity

This compound is available from several chemical suppliers, typically intended for research and development purposes. The compound is generally supplied as a pale yellow oil.[3] Purity levels are consistently high, with most vendors offering a minimum purity of 98%.

Table 1: Commercial Suppliers and Purity Specifications

| Supplier | CAS Number | Purity | Appearance | Notes |

| Santa Cruz Biotechnology | 184577-40-0 | ≥98% | - | For Research Use Only.[2] |

| EvitaChem | 184577-40-0 | ≥98% | - | Labeled as a biochemical for proteomics research.[1] |

| Achemica | 184577-40-0 | ≥98% | Pale Yellow Oil | Designed for research and industrial production.[3] |

Synthesis of this compound: A Grignard-Based Approach

The synthesis of propargyl alcohols like this compound is commonly achieved via the nucleophilic addition of an alkynyl Grignard reagent to an appropriate aldehyde. This method is favored for its reliability and straightforward execution. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde.

The logical workflow for this synthesis involves the formation of the Grignard reagent followed by the reaction with the aldehyde and subsequent workup.

Caption: Grignard synthesis workflow for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from benzaldehyde and 1-butyne.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

1-Butyne (condensed)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous THF. The use of anhydrous conditions is critical as Grignard reagents react readily with water.

-

Formation of Butynylmagnesium Bromide: Cool the ethylmagnesium bromide solution to 0°C in an ice bath. Bubble condensed 1-butyne gas through the solution. The more acidic terminal alkyne proton is deprotonated by the Grignard reagent to form butynylmagnesium bromide.

-

Reaction with Benzaldehyde: While maintaining the temperature at 0°C, add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise to the stirred Grignard reagent. Keeping the temperature low minimizes side reactions.

-

Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[4] This protonates the alkoxide intermediate to form the desired alcohol.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4] The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[4]

Purity Assessment and Structural Characterization

Confirming the purity and identity of the synthesized this compound is a critical self-validating step in the experimental workflow. A combination of spectroscopic methods is employed for this purpose.

Caption: Post-synthesis workflow: purification and characterization.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[5]

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the carbinol proton (-CHOH), the methylene protons adjacent to the phenyl group, the methyl group protons, and the hydroxyl proton.

-

¹³C NMR: The spectrum will provide signals for each unique carbon atom, including the two sp-hybridized carbons of the alkyne, confirming the presence of the triple bond.[5]

-

Protocol: Dissolve a small sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube. Acquire spectra on a 400 MHz or higher instrument.[5]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[5]

-

Expected Peaks: A broad absorption around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), a sharp peak around 3300 cm⁻¹ (≡C-H stretch of the terminal alkyne), a peak around 2100-2260 cm⁻¹ (C≡C triple bond stretch), and absorptions corresponding to the aromatic ring.

-

Protocol: A small drop of the neat liquid sample is placed between two salt plates (NaCl or KBr) for analysis.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule.[5]

-

Expected Data: The molecular ion peak (M⁺) should be observed, confirming the molecular weight of 174.24. Fragmentation patterns can further support the proposed structure.

-

Protocol: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for simultaneous separation and analysis.[6]

-

Safety and Handling

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Keep away from heat, sparks, open flames, and other sources of ignition.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed.[7][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

-

PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hexyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-399131) | 184577-40-0 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Phenyl-1-hexyn-3-ol | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 4-Hexyn-3-ol | C6H10O | CID 140751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Molecular structure and stereochemistry of 1-Phenyl-4-hexyn-3-OL

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Phenyl-4-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of this compound, a chiral propargyl alcohol with significant potential as a building block in synthetic organic chemistry and drug discovery. The document delineates its molecular structure, explores the critical nature of its stereochemistry, and presents detailed, field-proven protocols for its synthesis, spectroscopic characterization, and enantiomeric separation. By integrating foundational chemical principles with practical methodologies, this guide serves as an essential resource for professionals engaged in the design and development of complex, stereochemically defined molecules. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also illustrative of the strategic thinking that underpins modern chemical synthesis and analysis.

Introduction: The Significance of Chiral Alkynyl Alcohols

This compound (CAS: 184577-40-0) is a secondary alcohol featuring a phenyl group and an internal alkyne moiety.[1] Its molecular formula is C₁₂H₁₄O, and it has a molecular weight of 174.24 g/mol .[1][2] The unique combination of a chiral center with synthetically versatile functional groups—the hydroxyl and alkyne—renders it a valuable intermediate in organic synthesis.

In the pharmaceutical landscape, chirality is a pivotal factor that dictates the safety and efficacy of therapeutic agents.[3] The stereospecific interactions between a chiral drug and its biological target (e.g., enzymes, receptors) can lead to significant differences in pharmacological activity between enantiomers.[4][5] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[5] Chiral secondary alcohols, in particular, are common structural motifs in a wide array of pharmaceutical compounds and serve as crucial precursors for their synthesis.[6] Therefore, the ability to synthesize and analyze specific enantiomers of molecules like this compound is of paramount importance in modern drug development.[3][7]

Molecular Structure and Stereochemistry

Structural Elucidation

The IUPAC name, this compound, defines the connectivity of the molecule. The parent chain is a six-carbon chain ("hex-") containing a carbon-carbon triple bond ("-yn-") originating at carbon 4 and a hydroxyl group ("-ol") at carbon 3. A phenyl group is a substituent at position 1. To assign the lowest possible locant to the principal functional group (the hydroxyl group), the carbon chain is numbered starting from the end closest to it.

The resulting structure is: Ph-CH₂-CH₂-CH(OH)-C≡C-CH₃

-

C1 & C2: An ethyl group attached to the phenyl ring.

-

C3: A secondary alcohol carbon, which is the stereogenic center.

-

C4 & C5: An internal alkyne (a butynyl group).

-

C6: A terminal methyl group.

The Chiral Center and Enantiomers

The stereochemistry of this compound is defined by the tetrahedral carbon at position 3 (C3). This carbon is a chiral center because it is bonded to four distinct substituents:

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

A 2-phenylethyl group (-CH₂CH₂Ph)

-

A prop-1-yn-1-yl group (-C≡CCH₃)

This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-1-Phenyl-4-hexyn-3-ol and (S)-1-Phenyl-4-hexyn-3-ol.[8] While these enantiomers have identical physical properties such as boiling point and density in an achiral environment, they rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, including biological receptors.[8]

Caption: 3D representation of the (R) and (S) enantiomers of this compound.

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of this compound rely on established organic chemistry reactions and modern analytical techniques.

Synthetic Workflow

A common and effective method for synthesizing secondary alcohols like this compound is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to an aldehyde.[9] This approach produces a racemic mixture of the (R) and (S) enantiomers. Enantiomerically enriched samples can be prepared via asymmetric reduction of the corresponding ketone.

Caption: Workflow for the racemic synthesis of this compound via Grignard reaction.

Experimental Protocol: Grignard Synthesis (Racemic)

This protocol describes the synthesis of racemic this compound.

Causality: The Grignard reagent, prepared from 1-butyne, is a potent nucleophile due to the highly polarized carbon-magnesium bond. It readily attacks the electrophilic carbonyl carbon of 3-phenylpropanal. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.[9]

Methodology:

-